2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triaizine
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Overview
Description
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting with the preparation of the dibenzofuran and triazine precursors. The dibenzofuran moiety can be synthesized through a series of reactions including halogenation and cyclization. The triazine ring is often formed through a nucleophilic substitution reaction involving cyanuric chloride and aniline derivatives. The final step involves coupling the dibenzofuran and triazine units under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted dibenzofuran and triazine derivatives, which can have different functional groups such as halogens, hydroxyl, or alkyl groups .
Scientific Research Applications
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar aromatic properties but lacking the triazine ring.
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative with different functional groups and applications
Uniqueness
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of the dibenzofuran and triazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C27H16ClN3O |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-(7-chlorodibenzofuran-1-yl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H16ClN3O/c28-19-14-15-20-23(16-19)32-22-13-7-12-21(24(20)22)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H |
InChI Key |
ZKMYUKMSWYUXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C5=C(C=C(C=C5)Cl)OC4=CC=C3)C6=CC=CC=C6 |
Origin of Product |
United States |
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